Cas no 1443343-55-2 (cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
![cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol structure](https://ja.kuujia.com/scimg/cas/1443343-55-2x500.png)
cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol 化学的及び物理的性質
名前と識別子
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- cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
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- MDL: MFCD23143047
- インチ: 1S/C12H12F4O2/c13-11(14)12(15,16)18-9-3-1-2-8(6-9)10(17)7-4-5-7/h1-3,6-7,10-11,17H,4-5H2
- InChIKey: KTLZZWOABBSWRK-UHFFFAOYSA-N
- SMILES: C(C1CC1)(C1=CC=CC(OC(F)(F)C(F)F)=C1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 5
cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB430104-1g |
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol; . |
1443343-55-2 | 1g |
€1621.70 | 2025-02-17 | ||
abcr | AB430104-5 g |
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol; . |
1443343-55-2 | 5g |
€1,512.80 | 2023-04-23 | ||
abcr | AB430104-5g |
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol; . |
1443343-55-2 | 5g |
€1512.80 | 2023-09-04 | ||
abcr | AB430104-1 g |
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol; . |
1443343-55-2 | 1g |
€586.20 | 2023-04-23 |
cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanolに関する追加情報
CAS No. 1443343-55-2: Cyclopropyl-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]Methanol
Cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol, identified by the CAS registry number 1443343-55-2, is a highly specialized organic compound with unique chemical properties and potential applications in various fields. This compound belongs to the class of phenolic alcohols and features a cyclopropyl group attached to a phenyl ring substituted with a tetrafluoroethoxy moiety. The structure of this molecule is characterized by its cyclopropane ring, which introduces strain and reactivity into the system, making it an interesting subject for both academic and industrial research.
The synthesis of cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable tetrafluoroethyl ether intermediate with a cyclopropane-containing nucleophile. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the phenolic ether moiety with high yields and purity.
One of the most promising applications of this compound lies in its potential as an intermediate in pharmaceutical chemistry. The presence of both fluorinated and cyclopropane groups makes it a versatile building block for drug discovery programs targeting various therapeutic areas. Recent studies have highlighted its role in modulating cellular signaling pathways associated with inflammation and cancer. For example, researchers have demonstrated that derivatives of this compound can inhibit key enzymes involved in the NF-κB pathway, which is implicated in chronic inflammatory diseases.
In addition to its pharmaceutical applications, cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has shown potential in materials science. Its unique electronic properties make it a candidate for use in advanced polymers and coatings. A recent study published in the Journal of Materials Chemistry reported that incorporating this compound into polyurethane formulations enhances their thermal stability and mechanical strength. This finding opens new avenues for its application in high-performance materials used in aerospace and automotive industries.
The chemical stability and reactivity of this compound are influenced by its structural features. The electron-withdrawing tetrafluoroethoxy group increases the acidity of the phenolic hydroxyl group, making it more susceptible to nucleophilic attack. This property has been exploited in various organic transformations, such as Williamson ether synthesis and Mitsunobu reactions. Furthermore, the strained cyclopropane ring imparts unique reactivity patterns that are being explored for use in click chemistry applications.
From an environmental standpoint, understanding the fate and behavior of cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is crucial for assessing its potential impact on ecosystems. Recent toxicological studies have shown that while this compound exhibits moderate acute toxicity to aquatic organisms at high concentrations, its persistence in natural environments is relatively low due to rapid biodegradation under aerobic conditions.
In conclusion, CAS No. 1443343-55-2 represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in pharmaceuticals, materials science, and organic synthesis. As research continues to uncover new properties and uses for this compound
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